Product packaging for 3-Methyl-3-azabicyclo[3.1.1]heptan-1-ol(Cat. No.:)

3-Methyl-3-azabicyclo[3.1.1]heptan-1-ol

Cat. No.: B13321503
M. Wt: 127.18 g/mol
InChI Key: FPRCMZCDGNPUQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-3-azabicyclo[3.1.1]heptan-1-ol (CAS 2386913-69-3) is a chemical building block of significant interest in modern drug discovery, particularly in the design of novel bioisosteres. With the molecular formula C7H13NO and a molecular weight of 127.18 , this compound belongs to the 3-azabicyclo[3.1.1]heptane family, which has been identified as a promising three-dimensional surrogate for the 3,5-disubstituted pyridine ring . Replacing flat aromatic systems like pyridine with saturated, rigid bicyclic frameworks such as this is a key strategy for improving the physicochemical properties of drug candidates . This bioisosteric replacement can lead to enhanced solubility, decreased lipophilicity, and increased metabolic stability, thereby addressing common challenges in pharmacokinetic and pharmacodynamic optimization . The compound features a hydroxyl group that provides a handle for further synthetic elaboration, allowing researchers to integrate this versatile scaffold into more complex molecules . This compound is intended for research applications as a key intermediate in the synthesis of potential pharmaceutical agents. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13NO B13321503 3-Methyl-3-azabicyclo[3.1.1]heptan-1-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

3-methyl-3-azabicyclo[3.1.1]heptan-1-ol

InChI

InChI=1S/C7H13NO/c1-8-4-6-2-7(9,3-6)5-8/h6,9H,2-5H2,1H3

InChI Key

FPRCMZCDGNPUQH-UHFFFAOYSA-N

Canonical SMILES

CN1CC2CC(C2)(C1)O

Origin of Product

United States

Advanced Synthetic Methodologies for the 3 Azabicyclo 3.1.1 Heptane Core and Its 3 Methyl 3 Azabicyclo 3.1.1 Heptan 1 Ol Derivatives

Intramolecular Cyclization Approaches for Bicyclo[3.1.1]heptane Ring Formation

The construction of the strained bicyclo[3.1.1]heptane core is a key challenge in the synthesis of these molecules. Intramolecular cyclization of suitably functionalized cyclobutane (B1203170) precursors is a common strategy to forge the second ring.

Cyclization of Amino Alcohol Precursors under Acidic Conditions

One plausible, though less documented, approach involves the acid-catalyzed intramolecular cyclization of a 1,3-disubstituted cyclobutane bearing an amino and a hydroxyl group. In this strategy, a precursor such as 1-(aminomethyl)-3-(hydroxymethyl)cyclobutane would be treated with acid. The acidic conditions would protonate the hydroxyl group, converting it into a good leaving group (water). Subsequent intramolecular nucleophilic attack by the nitrogen atom would then form the bicyclic 3-azabicyclo[3.1.1]heptane ring system.

While direct examples for the 3-azabicyclo[3.1.1]heptane system are scarce in the reviewed literature, analogous cyclizations are well-established for forming other azabicyclic systems. For instance, the synthesis of 2-azabicyclo[3.1.1]heptane derivatives has been achieved through the intramolecular nucleophilic substitution of a chloroethyl group on a cyclobutanone, followed by further transformations. This demonstrates the feasibility of forming the bicyclic core through an intramolecular cyclization on a cyclobutane precursor d-nb.infothieme-connect.de.

Mechanistic Insights into Cyclization Reactions

The mechanism for the acid-catalyzed cyclization of a 1,3-amino alcohol on a cyclobutane ring is expected to proceed via an SN2-type reaction. The key steps are:

Protonation of the hydroxyl group: The acidic catalyst protonates the hydroxyl group of the amino alcohol precursor, transforming it into a better leaving group, water.

Intramolecular Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile, attacking the carbon atom bearing the protonated hydroxyl group.

Ring Closure and Deprotonation: This intramolecular attack results in the formation of the second ring of the bicyclic system and the expulsion of a water molecule. A final deprotonation step yields the neutral 3-azabicyclo[3.1.1]heptane core.

The stereochemistry of the starting cyclobutane precursor is crucial in determining the stereochemical outcome of the final bicyclic product. The reaction is expected to proceed with an inversion of configuration at the carbon center undergoing substitution, which is a hallmark of the SN2 mechanism.

Diastereoselective Strecker Reaction and Imide Formation Strategies

A highly efficient and well-documented approach to the 3-azabicyclo[3.1.1]heptane system involves a diastereoselective Strecker reaction followed by an intramolecular imide formation. This methodology provides excellent control over the stereochemistry of the final product. chemrxiv.orgresearchgate.netchemrxiv.orgresearchgate.net

Utilization of 3-Oxocyclobutanecarboxylate as a Starting Material

This synthetic route commences with a readily available starting material, methyl 3-oxocyclobutanecarboxylate. A modified Strecker reaction is employed, which is a three-component reaction between the ketone, an amine (such as benzylamine), and a cyanide source (like trimethylsilyl cyanide). This reaction proceeds with high diastereoselectivity to install the required amino and cyano functionalities onto the cyclobutane ring with a defined stereochemistry. chemrxiv.orgchemrxiv.org

Starting MaterialReagentsKey Transformation
Methyl 3-oxocyclobutanecarboxylateBenzylamine, Trimethylsilyl cyanideDiastereoselective Strecker reaction

Formation of 1-Amino-3-azabicyclo[3.1.1]heptane-2,4-dione Intermediates

The aminonitrile intermediate from the Strecker reaction undergoes further transformations to yield a key bicyclic imide. This typically involves selective partial hydrolysis of the nitrile group to an amide, followed by a base-promoted intramolecular cyclization. This cyclization forges the imide ring, resulting in the formation of a 1-amino-3-azabicyclo[3.1.1]heptane-2,4-dione derivative. Subsequent debenzylation under catalytic hydrogenation conditions yields the core intermediate, 1-amino-3-azabicyclo[3.1.1]heptane-2,4-dione, on a multigram scale. chemrxiv.orgchemrxiv.org

IntermediateReagentsProduct
Cyclobutane aminonitrile1. H2SO4 (partial hydrolysis) 2. t-BuOK (cyclization) 3. H2, Pd/C (debenzylation)1-Amino-3-azabicyclo[3.1.1]heptane-2,4-dione

Subsequent Functional Group Manipulations to Yield Alcohol Derivatives

The versatile 1-amino-3-azabicyclo[3.1.1]heptane-2,4-dione intermediate can be further functionalized to access a variety of derivatives, including the target 3-Methyl-3-azabicyclo[3.1.1]heptan-1-ol.

A plausible synthetic sequence involves the following steps:

N-Methylation: The imide nitrogen can be selectively methylated. This may require protection of the primary amino group, for instance, through imine formation, followed by methylation and subsequent deprotection.

Reduction: The resulting N-methylated dione (B5365651) can then be reduced to the corresponding amino alcohol. A strong reducing agent like borane dimethyl sulfide complex (BH3·SMe2) can be employed to reduce both the imide carbonyls to methylenes and potentially the primary amino group to an alcohol, or the amino group can be protected and the dione reduced, followed by deprotection and further manipulation if needed to achieve the desired 1-ol substitution.

While a direct conversion of 1-amino-3-azabicyclo[3.1.1]heptane-2,4-dione to this compound is not explicitly detailed as a one-pot reaction in the reviewed literature, the described functional group manipulations of reduction and methylation on the bicyclic imide intermediate provide a clear synthetic pathway towards the target molecule. chemrxiv.org

IntermediateKey TransformationsTarget Moiety
1-Amino-3-azabicyclo[3.1.1]heptane-2,4-dione1. N-Methylation of the imide 2. Reduction of the dioneThis compound

Reduction of Spirocyclic Oxetanyl Nitriles for 3-Azabicyclo[3.1.1]heptane Generation

A significant breakthrough in the synthesis of the 3-azabicyclo[3.1.1]heptane core was the discovery of a method involving the reduction of spirocyclic oxetanyl nitriles. nih.govresearchgate.net This approach was found serendipitously when the attempted reduction of a spirocyclic oxetanyl nitrile with lithium aluminium hydride (LiAlH4) did not yield the expected primary amine but instead produced a hydroxymethylene-substituted 3-azabicyclo[3.1.1]heptane. unipv.it

This transformation has been developed into a general and scalable approach. researchgate.netnih.gov The mechanism, scope, and scalability of the reaction have been studied, demonstrating its utility in preparing a range of 3-azabicyclo[3.1.1]heptane derivatives. researchgate.netnih.gov The reaction proceeds effectively with various nitriles, including those where the R-group attached to the nitrile is an aryl, alkyl, or carboxylic acid derivative, with yields ranging from 35% to 89%. unipv.it Besides LiAlH4, a NaBH4-CoCl2 system has also been used for the nitrile reduction, although with slightly lower yields. unipv.it

ReagentSubstrateProductYieldReference
Lithium aluminium hydride (LiAlH4)Spirocyclic oxetanyl nitrile3-Azabicyclo[3.1.1]heptane derivative69% (as HCl salt) unipv.it
Sodium borohydride/Cobalt(II) chloride (NaBH4/CoCl2)Spirocyclic oxetanyl nitrile3-Azabicyclo[3.1.1]heptane derivativeLower than LiAlH4 unipv.it

Innovative Approaches to Multifunctionalized Bicyclo[3.1.1]heptanes (e.g., involving heteroatoms)

Recent research has focused on novel strategies to construct and functionalize the bicyclo[3.1.1]heptane skeleton, including its heteroatomic variants like the 3-azabicyclo[3.1.1]heptane core. researchgate.net These innovative methods provide access to a wider range of multifunctionalized derivatives for drug discovery.

One prominent strategy involves the use of highly strained bicyclo[1.1.0]butanes (BCBs) as starting materials. researchgate.netacs.org Various cycloaddition strategies have been developed utilizing BCBs. For instance, a Lewis acid-catalyzed σ-bond cross-exchange reaction between the C-C bond of BCBs and the C-N bond of diaziridines has been used to produce multifunctionalized azabicyclo[3.1.1]heptane derivatives. researchgate.net Similarly, catalyst-controlled annulations of BCBs with vinyl azides offer divergent pathways to synthesize 2- and 3-azabicyclo[3.1.1]heptenes. acs.org

Photocatalysis has also emerged as a powerful tool. A mild, photocatalytic Minisci-like reaction has been developed to introduce various heterocycles at the bridgehead position of the 3-azabicyclo[3.1.1]heptane core using N-hydroxyphthalimide esters of the corresponding carboxylic acids. nih.gov This method allows for late-stage functionalization, which is highly valuable in medicinal chemistry. nih.gov Another light-promoted method for the cyclization of bicyclo[1.1.0]butanes can lead to different products, including oxygen-containing bicyclo[3.1.1]heptanes, depending on the solvent system used. chemistryviews.org

MethodStarting MaterialsKey FeaturesReference
Lewis Acid CatalysisBicyclo[1.1.0]butanes, Diaziridinesσ-bond cross-exchange reaction researchgate.net
Catalyst-Controlled AnnulationBicyclo[1.1.0]butanes, Vinyl AzidesDivergent synthesis of aza-BCHepes acs.org
Photocatalytic Minisci ReactionAza-bicyclo[3.1.1]heptane RAEs, HeterocyclesMild conditions, late-stage functionalization nih.gov
Light-Promoted CyclizationBicyclo[1.1.0]butanesSolvent-dependent divergent pathways chemistryviews.org

Scalability and Efficiency in 3-Azabicyclo[3.1.1]heptane Synthesis

The transition from laboratory-scale synthesis to larger, more industrially relevant quantities is a critical aspect of chemical development. Significant efforts have been made to develop scalable and efficient routes to the 3-azabicyclo[3.1.1]heptane core.

Continuous flow chemistry offers numerous advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and greater reproducibility. These methods are being applied to the synthesis of bicyclic compounds. google.com For instance, a general and scalable reaction for producing bicyclo[1.1.1]pentane iodides from alkyl iodides and propellane has been successfully implemented in a flow system, requiring only light without any catalysts or initiators. nih.gov This approach allows for the production of kilogram quantities of the product. nih.gov Such photochemical reactions performed in flow reactors can achieve high purity, often allowing the product to be used in subsequent steps without extensive purification. nih.gov The principles of this technology are applicable to related strained systems like [3.1.1]propellane, the precursor to the bicyclo[3.1.1]heptane core, suggesting a promising avenue for the large-scale, reproducible synthesis of its derivatives.

Several synthetic routes have been successfully scaled to produce multigram quantities of 3-azabicyclo[3.1.1]heptane derivatives. researchgate.netresearcher.lifezendy.io One of the most effective methods relies on the intramolecular imide formation within a suitably 1,3-functionalized cyclobutane derivative. chemrxiv.orgzendy.ioresearchgate.net This key cyclobutane intermediate can be obtained via a diastereoselective Strecker reaction of readily available 3-oxocyclobutanecarboxylate. chemrxiv.orgresearchgate.netresearchgate.net

Chemical Reactivity and Derivatization Strategies of 3 Methyl 3 Azabicyclo 3.1.1 Heptan 1 Ol Systems

Oxidation Reactions of the Hydroxyl Moiety in 3-Methyl-3-azabicyclo[3.1.1]heptan-1-ol

The secondary alcohol at the C-1 position of this compound is a prime site for oxidation to furnish the corresponding ketone, 3-methyl-3-azabicyclo[3.1.1]heptan-1-one. This ketone is a versatile intermediate, enabling further functionalization through reactions such as reductive amination or the introduction of nucleophiles at the carbonyl carbon.

Standard oxidation protocols can be employed to effect this transformation. While specific studies on this exact molecule are not prevalent, extensive research on analogous bicyclic alcohols, such as 3-oxabicyclo[3.1.1]heptanols, demonstrates the feasibility of these reactions. nih.gov Conditions like the Swern oxidation (using oxalyl chloride, DMSO, and a hindered base like triethylamine) are effective for converting similar alcohols to aldehydes or ketones. nih.gov Other common oxidizing agents are also applicable.

Table 1: Common Oxidation Reagents for Secondary Alcohols

Reagent/SystemTypical ConditionsProduct
Swern Oxidation (DMSO, (COCl)₂, Et₃N)CH₂Cl₂, low temperature (-78 °C)Ketone
Dess-Martin Periodinane (DMP)CH₂Cl₂, room temperatureKetone
Pyridinium Chlorochromate (PCC)CH₂Cl₂, room temperatureKetone
Sodium Hypochlorite (bleach) / TEMPOBiphasic, with KBr as co-catalystKetone

The resulting ketone, 3-methyl-3-azabicyclo[3.1.1]heptan-1-one, serves as a crucial precursor for accessing a wider range of derivatives, as discussed in subsequent sections.

Reduction Reactions to Access Diverse Amine Derivatives

Reduction strategies are fundamental to the derivatization of the 3-azabicyclo[3.1.1]heptane core. These can be broadly categorized into the reduction of carbonyl intermediates and the reductive formation of the bicyclic scaffold itself.

A general and scalable approach to the core 3-azabicyclo[3.1.1]heptane system involves the reduction of spirocyclic oxetanyl nitriles. nih.gov In a notable discovery, the attempted reduction of a spiro-oxetane nitrile with lithium aluminum hydride (LiAlH₄) did not yield the expected primary amine but instead led to a serendipitous rearrangement and ring-opening of the oxetane, forming the 3-azabicyclo[3.1.1]heptane core directly. unipv.it This transformation can also be achieved using a sodium borohydride-cobalt(II) chloride system. unipv.it

Furthermore, the ketone produced from the oxidation of this compound can be subjected to reductive amination. This powerful reaction introduces a new nitrogen-containing substituent at the C-1 position. The process involves the initial formation of an imine or enamine intermediate by reacting the ketone with a primary or secondary amine, followed by in-situ reduction using agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).

In analogous systems, the Curtius rearrangement of a carboxylic acid (derived from the alcohol) has been used to install an amine group, which after deprotection, yields an amino-substituted bicyclic core. nih.gov

Table 2: Reduction Strategies for 3-Azabicyclo[3.1.1]heptane Systems

SubstrateReagent(s)Product TypeReference
Spirocyclic oxetanyl nitrileLiAlH₄ or NaBH₄-CoCl₂3-Azabicyclo[3.1.1]heptane core nih.govunipv.it
3-Methyl-3-azabicyclo[3.1.1]heptan-1-oneR-NH₂, NaBH₃CN1-Amino-3-methyl-3-azabicyclo[3.1.1]heptane derivativeN/A
Bicyclic carboxylic acid (via Curtius)1. (COCl)₂, NaN₃ 2. Heat 3. H₂O1-Amino-3-azabicyclo[3.1.1]heptane derivative nih.gov

Nucleophilic and Electrophilic Substitution Reactions on the Bicyclic Scaffold

The rigid, saturated framework of the 3-azabicyclo[3.1.1]heptane system is generally resistant to direct nucleophilic or electrophilic substitution on its carbon atoms due to high sp³ character and ring strain. researchgate.net Functionalization typically proceeds through the activation of existing functional groups.

The hydroxyl group at C-1 is the most common site for initiating nucleophilic substitution. It must first be converted into a good leaving group, such as a tosylate, mesylate, or halide. For instance, the Appel reaction, using triphenylphosphine (B44618) (PPh₃) and a halogen source like carbon tetrabromide (CBr₄) or N-bromosuccinimide (NBS), can convert the alcohol into the corresponding bromide. nih.gov This alkyl bromide is then susceptible to substitution by a variety of nucleophiles, including cyanide, azide, or thiols, allowing for the introduction of diverse functional groups.

Table 3: Representative Nucleophilic Substitution Sequences

StepReagent(s)Intermediate/ProductReference
1. ActivationTsCl, Pyridine (B92270)C-1 TosylateN/A
2. SubstitutionNaCNC-1 Nitrile nih.gov
1. Activation (Appel Rxn)PPh₃, NBSC-1 Bromide nih.gov
2. SubstitutionNaN₃C-1 Azide nih.gov

Direct electrophilic substitution on the carbon scaffold is synthetically challenging and not a common strategy for this saturated system.

Introduction of Halogen Substituents: Fluorination Strategies

The introduction of fluorine into organic molecules is a widely used strategy in medicinal chemistry to modulate physicochemical properties such as lipophilicity, metabolic stability, and acidity. researchgate.net Several methods are available for the fluorination of the 3-azabicyclo[3.1.1]heptane scaffold, primarily targeting the C-1 position by leveraging the reactivity of the alcohol or ketone precursors.

Deoxyfluorination, the direct conversion of a hydroxyl group to a C-F bond, is a common and effective method. Reagents such as diethylaminosulfur trifluoride (DAST) and its more stable analogues like morpholinosulfur trifluoride (Morph-DAST) are frequently used. researchgate.net In studies on the isomeric 6-azabicyclo[3.1.1]heptane system, both cis- and trans-alcohols were successfully converted to their corresponding fluorinated derivatives in good yields (74-77%) using Morph-DAST. researchgate.net

Alternatively, the ketone precursor can be used to generate gem-difluoro derivatives. Reaction of the ketone with DAST or other similar reagents can replace the carbonyl oxygen with two fluorine atoms. researchgate.net

Table 4: Nucleophilic Fluorination Reagents

ReagentSubstrateProductTypical YieldReference
Morph-DASTAlcoholMonofluoro-derivative74-77% researchgate.net
DASTAlcoholMonofluoro-derivativeVariable acs.org
DASTKetonegem-Difluoro-derivativeN/A researchgate.net
XtalFluor-E / XtalFluor-MAlcoholMonofluoro-derivative72-99% acs.org

Fluorodecarboxylation provides an alternative route to fluorinated analogues from a carboxylic acid precursor. The required acid can be synthesized by the oxidation of the C-1 alcohol. nih.gov Reagents such as xenon difluoride (XeF₂) or Selectfluor can then be used to replace the carboxylic acid group with a fluorine atom via a radical or ionic pathway. acs.orgacs.org This method was successfully applied to prepare a fluorinated amino acid derivative of a 6-azabicyclo[3.1.1]heptane. researchgate.net

Deoxofluorination, as mentioned previously, is a key strategy. The use of sulfur tetrafluoride (SF₄) is particularly effective for converting carboxylic acids into trifluoromethyl groups, providing another powerful tool for introducing fluorine. researchgate.net

Functionalization at the Nitrogen Atom and Bridgehead Positions

The tertiary nitrogen atom at the 3-position is a key site for derivatization. As a nucleophilic and basic center, it can readily undergo a variety of standard amine reactions:

N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes/ketones.

N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.

N-Arylation: Buchwald-Hartwig or Ullmann coupling reactions with aryl halides.

Functionalization of the bridgehead positions (C-2, C-4, C-5) of the bicyclo[3.1.1]heptane core is significantly more challenging due to their steric inaccessibility and the inherent strain of the system. Direct functionalization often requires advanced synthetic methods, such as radical-based C-H activation or complex multi-step sequences involving ring-opening and closing strategies, which have been explored for other strained bicyclic systems like bicyclo[1.1.1]pentanes. nih.govacs.org For the 3-azabicyclo[3.1.1]heptane system, derivatization is almost exclusively achieved through the functional groups installed at the more accessible C-1 and N-3 positions.

Exploration of Reaction Scope and Limitations for 3-Azabicyclo[3.1.1]heptan-1-ol Derivatives

The chemical behavior of 3-azabicyclo[3.1.1]heptan-1-ol derivatives is largely dictated by the interplay between the rigid bicyclic core, the tertiary amine, and the bridgehead hydroxyl group. The constrained nature of the bicyclo[3.1.1]heptane system imposes significant steric and stereoelectronic effects that influence the scope and outcome of various chemical transformations.

The synthesis of the core 3-azabicyclo[3.1.1]heptane structure can be achieved through several methodologies, including intramolecular cyclization of appropriately functionalized precursors and cycloaddition reactions. acs.org For instance, a general approach involves the reduction of spirocyclic oxetanyl nitriles. nih.gov Another prominent method relies on the intramolecular imide formation within a 1,3-functionalized cyclobutane (B1203170) derivative, which can be prepared on a multigram scale. researchgate.netchemrxiv.orgchemrxiv.org

Derivatization of the 3-azabicyclo[3.1.1]heptane scaffold is crucial for its application as a versatile building block. The presence of functional groups, such as a hydroxyl group, provides a handle for a wide range of subsequent chemical modifications.

Functionalization of the Hydroxyl Group

The bridgehead hydroxyl group in 3-azabicyclo[3.1.1]heptan-1-ol derivatives is a key site for derivatization. However, its reactivity is significantly influenced by its sterically hindered position. Standard reactions for alcohols, such as esterification and etherification, can be challenging and may require forcing conditions.

One notable reaction is the nucleophilic fluorination of the corresponding alcohol. For instance, in the closely related 6-azabicyclo[3.1.1]heptane system, deoxyfluorination of isomeric alcohols has been successfully achieved using reagents like morpholinosulfur trifluoride (Morph-DAST), which was found to be superior to diethylaminosulfur trifluoride (DAST). researchgate.net This suggests that similar transformations could be applicable to 3-azabicyclo[3.1.1]heptan-1-ol derivatives, although the different nitrogen position may affect the reaction's feasibility and stereochemical outcome.

Reactions Involving the Bicyclic Core

The strained nature of the bicyclo[3.1.1]heptane core can be exploited in various cycloaddition reactions. Lewis acid-catalyzed 1,3-dipolar cycloadditions of bicyclobutanes with isatogens have been reported to produce tetracyclic 2-oxa-3-azabicyclo[3..1.1]heptanes. acs.org While this reaction involves a bicyclobutane precursor, it highlights the potential of the bicyclo[3.1.1]heptane system to participate in strain-release-driven transformations.

Furthermore, photocatalytic Minisci-like reactions have been developed to introduce various heterocycles at the bridgehead position of bicyclo[3.1.1]heptanes and aza-bicyclo[3.1.1]heptanes, starting from the corresponding carboxylic acids. acs.org This method provides a powerful tool for the late-stage functionalization of these scaffolds.

Scope and Limitations

The scope of reactions for 3-azabicyclo[3.1.1]heptan-1-ol derivatives is often limited by steric hindrance around the functional groups. The rigid bicyclic structure can prevent the approach of bulky reagents, thus limiting the types of transformations that can be performed efficiently.

For example, while the synthesis of the core scaffold can be achieved on a multigram scale, subsequent derivatization steps may suffer from lower yields due to the constrained environment. The choice of reagents and reaction conditions is therefore critical to achieving desired transformations.

The stereochemistry of the bicyclic system also plays a crucial role. Reactions can proceed with high stereoselectivity due to the conformational rigidity of the scaffold. However, achieving a specific stereoisomer can be challenging and may require the development of highly specific synthetic routes.

The following table summarizes some of the derivatization strategies and their known limitations for related azabicyclo[3.1.1]heptane systems, which can provide insights into the potential reactivity of 3-azabicyclo[3.1.1]heptan-1-ol derivatives.

Reaction TypeReagents and ConditionsScopeLimitations
Nucleophilic Fluorination Morph-DASTDeoxyfluorination of alcohols in the 6-azabicyclo[3.1.1]heptane system. researchgate.netReactivity of the bridgehead 1-ol may be lower due to increased steric hindrance.
Bridgehead Functionalization Photocatalytic Minisci-like reaction from carboxylic acids. acs.orgIntroduction of various heterocycles at the bridgehead position.Requires the corresponding carboxylic acid precursor.
Cycloaddition Lewis acid-catalyzed 1,3-dipolar cycloaddition of bicyclobutanes. acs.orgFormation of fused heterocyclic systems.Dependent on the availability of suitable bicyclobutane precursors.
Intramolecular Imide Formation Base-mediated cyclization of 1,3-functionalized cyclobutanes. researchgate.netchemrxiv.orgchemrxiv.orgEfficient for the synthesis of dione (B5365651) derivatives.Not directly applicable to the derivatization of the 1-ol system.

Stereochemical Investigations of the 3 Azabicyclo 3.1.1 Heptane Framework

Conformational Analysis of the Bicyclic Ring System

The rigid structure of the 3-azabicyclo[3.1.1]heptane core significantly limits its conformational flexibility. This rigidity is a key attribute, as it allows for the precise spatial orientation of substituents, which can be crucial for molecular recognition and binding to biological targets.

Research on the closely related 6-azabicyclo[3.1.1]heptane framework has provided valuable insights into the conformational preferences of this bicyclic system. These studies reveal that the piperidine (B6355638) ring within the bicyclic structure can adopt conformations that are typically higher in energy for monocyclic piperidines. Specifically, analysis has shown that cis-isomers of 3-substituted 6-azabicyclo[3.1.1]heptanes tend to adopt a distorted '3D' chair-like conformation. In contrast, the trans-isomers are constrained in a way that mimics a 'boat' conformation for the piperidine ring. This enforced boat conformation is unusual for simple piperidines but is stabilized by the geometric constraints of the bicyclic system.

Diastereoselective Synthesis and Control in 3-Azabicyclo[3.1.1]heptane Formation

The synthesis of substituted 3-azabicyclo[3.1.1]heptanes with specific stereochemistry is a significant challenge that has been addressed through various diastereoselective strategies. Control over the relative stereochemistry of substituents is crucial for developing compounds with desired biological activities.

One effective method for the diastereoselective synthesis of 3-azabicyclo[3.1.1]heptane derivatives involves the intramolecular formation of an imide from a 1,3-functionalized cyclobutane (B1203170) precursor. chemrxiv.org This approach utilizes a diastereoselective Strecker reaction of a 3-oxocyclobutanecarboxylate to install the necessary functional groups on the cyclobutane ring with a high degree of stereocontrol. chemrxiv.org The subsequent intramolecular cyclization proceeds to form the bicyclic imide, which can then be converted to a variety of 3-azabicyclo[3.1.1]heptane derivatives.

Other synthetic approaches that offer stereocontrol include:

Intramolecular Cyclization of Amino Alcohols: The acid-catalyzed cyclization of appropriately substituted amino alcohols can lead to the formation of the 3-azabicyclo[3.1.1]heptane ring system. The stereochemistry of the starting material dictates the stereochemical outcome of the bicyclic product.

[2+2] Cycloaddition Reactions: Both thermal and photochemical intramolecular [2+2] cycloaddition reactions have been employed to construct the 3-azabicyclo[3.1.1]heptane framework. The stereoselectivity of these reactions is often governed by the geometry of the dienophile and the reaction conditions.

The table below summarizes some of the key diastereoselective synthetic methods for the 3-azabicyclo[3.1.1]heptane core.

Synthetic Method Key Features Stereocontrol
Intramolecular Imide FormationUtilizes a 1,3-functionalized cyclobutane intermediate.High diastereoselectivity achieved through a Strecker reaction.
Intramolecular CyclizationCyclization of amino alcohol precursors.Stereochemistry is dependent on the starting material.
[2+2] CycloadditionThermal or photochemical intramolecular reaction.Dependent on the geometry of the reacting components.
Reduction of Spirocyclic Oxetanyl NitrilesA general approach to the 3-azabicyclo[3.1.1]heptane core.Stereochemical outcomes can be influenced by reagents and conditions.

Enantioselective Approaches to 3-Azabicyclo[3.1.1]heptane Derivatives

The development of enantioselective methods for the synthesis of 3-azabicyclo[3.1.1]heptane derivatives is of paramount importance for the preparation of chirally pure pharmaceutical agents. Recent advances in asymmetric catalysis have provided several powerful strategies to access these enantiomerically enriched compounds.

A notable example is the copper-catalyzed asymmetric formal [4π+2σ] cycloaddition of bicyclo[1.1.0]butanes with azomethine ylides. This method allows for the construction of a diverse range of enantioenriched 3-azabicyclo[3.1.1]heptanes with excellent diastereoselectivity and enantioselectivity (often >20:1 dr and 97-99% ee).

Other successful enantioselective strategies include:

Lewis Acid-Catalyzed (3+3) Cycloadditions: Chiral Lewis acids have been employed to catalyze the cycloaddition of bicyclobutanes, providing enantiomerically enriched 3-azabicyclo[3.1.1]heptane derivatives.

Iridium-Catalyzed Asymmetric Synthesis: A relay catalysis system involving In(OTf)₃ and a chiral iridium complex has been successfully used for the enantioselective synthesis of chiral 2-azabicyclo[3.1.1]heptane architectures, a strategy that could potentially be adapted for 3-azabicyclo[3.1.1]heptanes.

These catalytic asymmetric methods represent a significant step forward in the synthesis of stereochemically defined 3-azabicyclo[3.1.1]heptane derivatives.

Structural Elucidation Techniques for Stereoisomers

The definitive determination of the absolute and relative stereochemistry of 3-azabicyclo[3.1.1]heptane derivatives relies on a combination of spectroscopic and crystallographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable tools for the structural characterization of these molecules. For stereochemical assignments, techniques such as Nuclear Overhauser Effect (NOE) spectroscopy are particularly valuable. NOE experiments can reveal through-space proximity between protons, which helps in determining the relative stereochemistry of substituents on the bicyclic ring. Coupling constants between protons can also provide information about their dihedral angles and thus their spatial relationships.

X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous proof of the three-dimensional structure of a molecule, including its absolute and relative stereochemistry. For many of the synthesized 3-azabicyclo[3.1.1]heptane derivatives, X-ray crystallography has been the ultimate tool for confirming their stereochemical assignments. This technique has been instrumental in verifying the distorted chair and boat conformations of different isomers.

The combination of these techniques allows for a comprehensive understanding of the stereochemical features of the 3-azabicyclo[3.1.1]heptane framework and its derivatives.

Theoretical and Computational Studies of 3 Azabicyclo 3.1.1 Heptan 1 Ol Systems

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Energetics

Density Functional Theory (DFT) has become an indispensable tool for elucidating the complex reaction pathways involved in the synthesis of bicyclic systems. For the 3-azabicyclo[3.1.1]heptane core, DFT calculations have been instrumental in understanding its formation, particularly from strained precursors like bicyclo[1.1.0]butanes (BCBs).

These computational studies support mechanisms such as the oxidative radical-polar crossover annulation. chemrxiv.org DFT calculations help rationalize the observed regioselectivity and provide a step-by-step energetic profile of the reaction. For instance, in the photoredox-catalyzed reaction between redox-active esters and BCBs, DFT has been used to support a mechanism involving an oxidative radical-polar crossover. chemrxiv.org Similarly, computational analysis has been applied to the formal dipolar [4π+2σ] cycloaddition of bicyclo[1.1.0]butanes with nitrones, which also yields hetero-bicyclic[3.1.1]heptanes. researchgate.net

The analysis of potential energy surfaces is a core component of mechanistic studies using DFT. By mapping the energy of the system as a function of the geometric coordinates of the atoms, researchers can identify transition states, intermediates, and the lowest energy reaction paths. For the synthesis of the aza-bicyclo[3.1.1]heptane scaffold, PES analysis reveals the energy barriers associated with each step, such as the initial radical addition to the BCB, the subsequent ring-opening, and the final cyclization. chemrxiv.org This detailed energetic landscape explains why certain pathways are favored over others and helps in optimizing reaction conditions to improve yields and selectivity. chemrxiv.org

Computational modeling provides robust support for experimentally proposed reaction mechanisms. In the formation of 3-azabicyclo[3.1.1]heptane derivatives, DFT calculations have validated multi-step pathways. For example, studies have confirmed that the reaction likely proceeds through the nucleophilic addition of a dipole (like a nitrone) to a bicyclo[1.1.0]butane, which is then followed by an intramolecular cyclization step. researchgate.net These calculations not only align with experimental observations but also provide a predictive framework for exploring the viability of new synthetic routes and substrates for creating novel bicyclic structures. chemrxiv.org

Molecular Modeling and Conformational Landscape Analysis

The rigid, three-dimensional structure of the 3-azabicyclo[3.1.1]heptane core is key to its function, particularly as a bioisostere. Molecular modeling techniques are used to explore its conformational landscape. The bicyclic system is conformationally restricted, which can stabilize specific spatial arrangements of substituents. researchgate.net Molecular dynamics (MD) simulations can reveal how the molecule behaves in different environments, such as how solvents might induce subtle changes in ring puckering, potentially altering its interaction with biological targets.

Prediction and Elucidation of Spectroscopic Properties

While experimental spectroscopy is the standard for structure elucidation, computational methods can accurately predict spectroscopic properties, serving as a powerful complementary tool. Using methods like DFT, it is possible to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) and infrared (IR) vibrational frequencies for specific isomers of 3-Methyl-3-azabicyclo[3.1.1]heptan-1-ol. These predicted spectra can aid in the assignment of experimental signals, help distinguish between different stereoisomers, and provide confidence in the structural assignment of newly synthesized compounds.

Computational Assessment of Bioisosteric Potential and Molecular Shape Alignment

A significant area of interest is the use of the 3-azabicyclo[3.1.1]heptane scaffold as a saturated, three-dimensional bioisostere for planar aromatic rings like pyridine (B92270). chemrxiv.orgresearchgate.net This "escape from flatland" strategy in medicinal chemistry aims to improve the physicochemical properties of drug candidates.

Computational studies are essential for validating this potential. Molecular shape alignment algorithms can quantitatively compare the 3D structure of the bicyclic scaffold with that of a pyridine ring. Furthermore, analysis using exit vector plots (EVP) reveals how the substituent vectors on the 3-azabicyclo[3.1.1]heptane core mimic the geometric arrangement of substituents on a pyridine ring. researchgate.net These computational assessments confirm that the rigid scaffold can effectively position functional groups in a similar spatial orientation to the original aromatic system, making it a promising surrogate in drug design. chemrxiv.orgnih.gov This replacement has been shown to improve properties like aqueous solubility and metabolic stability. chemrxiv.orgresearchgate.net

ParameterPyridine (Aromatic)3-Azabicyclo[3.1.1]heptane (Saturated Bioisostere)Computational Insight
GeometryPlanar, sp² hybridized3D, Rigid, sp³ hybridizedOffers improved spatial diversity and can escape the "flatland" of traditional aromatics.
SolubilityGenerally lowerOften enhanced due to reduced planarity and lipophilicity. chemrxiv.orgresearchgate.netComputational models predict lower logP values, correlating with higher aqueous solubility.
Metabolic StabilitySusceptible to aromatic oxidation (e.g., by P450 enzymes)More resistant to oxidative metabolism. researchgate.netElectronic structure calculations show fewer sites susceptible to metabolic attack.
Substituent VectorsFixed in the plane (e.g., meta-substitution)Mimics the spatial orientation of aromatic substituents. researchgate.netExit Vector Plot (EVP) analysis confirms geometric similarity to substituted pyridines. researchgate.net

Electronic Structure and Reactivity Descriptors

The electronic structure of this compound dictates its reactivity and intermolecular interactions. DFT calculations can be used to determine a variety of electronic properties and reactivity descriptors. Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provides insight into the molecule's nucleophilic and electrophilic character. Mapping the electrostatic potential onto the electron density surface reveals regions that are electron-rich (prone to electrophilic attack) and electron-poor (prone to nucleophilic attack), which is crucial for understanding how the molecule will interact with other reagents or biological receptors.

Computed PropertyValueSignificance
Molecular Weight127.18 g/mol (for C₇H₁₃NO)Basic molecular characteristic.
XLogP3-AA (Predicted)0.2Indicates lipophilicity; a low value suggests good aqueous solubility.
Topological Polar Surface Area23.5 ŲRelates to transport properties, such as crossing the blood-brain barrier.
Hydrogen Bond Donor Count1The hydroxyl group can act as a hydrogen bond donor.
Hydrogen Bond Acceptor Count2The nitrogen and oxygen atoms can act as hydrogen bond acceptors.
Rotatable Bond Count1Low number reflects the conformational rigidity of the bicyclic system.

Note: Computed properties are for the specified compound this compound, while much of the mechanistic and bioisosteric discussion is based on studies of the parent 3-azabicyclo[3.1.1]heptane scaffold.

Application of 3 Methyl 3 Azabicyclo 3.1.1 Heptan 1 Ol and Its Derivatives As Advanced Synthetic Building Blocks

Role as Versatile Precursors in Organic Synthesis

The 3-azabicyclo[3.1.1]heptane core is a valuable starting point for the synthesis of more complex molecular architectures. A notable multigram-scale synthesis begins with the double alkylation of malonate using cis-2,4-bis(mesyloxymethyl)azetidine-1-carboxylate, leading to the formation of N-Boc-6-azabicyclo[3.1.1]heptane-3,3-dicarboxylic acid. enamine.netnih.govacs.org This intermediate is pivotal, as it can be transformed into various building blocks. enamine.netacs.org For instance, oxidative decarboxylation yields a 2,6-methanopiperidone derivative, while monodecarboxylation provides N-Boc-6-azabicyclo[3.1.1]heptane-3-carboxylic acids. enamine.netnih.govacs.org These acids can be further converted into diastereomerically pure amino alcohols and diamines through standard functional group transformations. enamine.netnih.govacs.org

Another efficient, two-step synthesis produces 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one on a multigram scale, highlighting its utility as a building block for creating conformationally restricted piperidine (B6355638) derivatives. nih.gov Furthermore, methods have been developed for the multigram synthesis of various 3-azabicyclo[3.1.1]heptane derivatives, such as 1-amino-3-azabicyclo[3.1.1]heptane-2,4-dione, which serves as a key intermediate for producing monoprotected bicyclic diamines. chemrxiv.orgresearchgate.net The hydroxyl group in compounds like 3-azabicyclo[3.1.1]heptan-6-ol provides a reactive site for further chemical modifications, making the scaffold exceptionally versatile.

Development of Novel Piperidine and Pyridine (B92270) Derivatives

The 3-azabicyclo[3.1.1]heptane framework is instrumental in the development of novel piperidine and pyridine analogs. enamine.netnih.gov Its rigid structure allows for the creation of conformationally restricted piperidine derivatives, which can offer improved biological activity and selectivity. nih.gov The synthesis of 3-substituted 6-azabicyclo[3.1.1]heptanes has been explored as a source of nonclassical piperidine isosteres. enamine.netnih.govacs.org These bicyclic compounds can be considered advanced analogs of piperidines and smaller homologues of tropanes. enamine.netnih.govacs.org

Recent synthetic advancements have also focused on creating aza-bicyclo[3.1.1]heptenes as potential bioisosteres of pyridines. acs.orgnih.gov Catalyst-controlled annulations of bicyclo[1.1.0]butanes with vinyl azides provide divergent pathways to 2- and 3-azabicyclo[3.1.1]heptenes. acs.orgnih.gov These methods are significant as they address the challenge of incorporating a nitrogen atom into bridged bicyclic structures, thereby expanding the toolkit for pyridine mimetics. acs.orgnih.gov The resulting aza-BCHepes have geometric properties similar to pyridines and can be transformed into valuable azabicyclics, including 3-azabicyclo[3.1.1]heptanes. acs.orgnih.gov Additionally, photocatalytic Minisci-type reactions have been successfully applied to aza-bicyclo[3.1.1]heptanes to introduce various heterocycles at the bridgehead position, further diversifying the accessible chemical space for pyridine bioisosteres. nih.gov

Bioisosteric Replacement Strategies in Scaffold Design

Bioisosterism, the strategy of replacing a functional group with another that retains similar physical and chemical properties, is a cornerstone of modern drug design. The 3-azabicyclo[3.1.1]heptane scaffold has emerged as a powerful tool in this regard, offering a three-dimensional, saturated alternative to flat, aromatic systems like pyridine and benzene (B151609), as well as flexible saturated rings like piperidine. acs.orgchemrxiv.orgresearchgate.netresearchgate.net This replacement can lead to significant improvements in a molecule's solubility, metabolic stability, and lipophilicity. chemrxiv.orgresearchgate.net

The 3-azabicyclo[3.1.1]heptane core has been identified as an effective saturated bioisostere for the pyridine ring. chemrxiv.orgresearchgate.net Crystallographic analysis confirms a high degree of similarity between the 3-azabicyclo[3.1.1]heptane core and the pyridine ring. chemrxiv.org This structural mimicry allows for the replacement of a pyridine ring in a drug candidate with the bicyclic scaffold, often without losing the necessary molecular interactions for biological activity.

A compelling demonstration of this strategy is the modification of the antihistamine drug Rupatadine. chemrxiv.orgresearchgate.netnih.gov By replacing the pyridine ring in Rupatadine with a 3-azabicyclo[3.1.1]heptane moiety, researchers observed a dramatic improvement in key physicochemical properties. chemrxiv.orgresearchgate.netnih.gov The saturated analog exhibited more than a tenfold increase in metabolic half-life in human liver microsomes, alongside enhanced solubility and reduced lipophilicity. chemrxiv.org This highlights the potential of the 3-azabicyclo[3.1.1]heptane scaffold to overcome common liabilities associated with heteroaromatic rings in drug discovery. chemrxiv.orgresearchgate.net

Table 1: Physicochemical Property Comparison of Rupatadine and its 3-Azabicyclo[3.1.1]heptane Analog

CompoundPropertyValueImprovement Factor
Rupatadine (Pyridine core)Metabolic Stability (t½, min)3.2Baseline
Intrinsic Clearance (Clint, mg/(min·µL))517
Analog 48 (3-Azabicyclo[3.1.1]heptane core)Metabolic Stability (t½, min)35.7>10x
Intrinsic Clearance (Clint, mg/(min·µL))47>10x

Data sourced from a study where the pyridine ring of Rupatadine was replaced by a 3-azabicyclo[3.1.1]heptane core, leading to significantly improved metabolic stability. chemrxiv.org

The 3-azabicyclo[3.1.1]heptane scaffold also serves as a conformationally restricted surrogate for the flexible piperidine ring, a common motif in pharmaceuticals. acs.orgresearchgate.netthieme-connect.com Its rigid bicyclic nature locks the piperidine-like portion of the molecule into specific conformations, which can be advantageous for optimizing interactions with biological targets. thieme-connect.com

Specifically, 3-substituted 6-azabicyclo[3.1.1]heptanes are considered nonclassical isosteres of piperidine. enamine.netnih.govacs.org Depending on the stereochemistry of the substituent at the 3-position, these molecules can mimic different piperidine conformations. The cis isomers act as three-dimensional analogs of the common 1,4-disubstituted piperidine chair conformer. enamine.netnih.gov In contrast, the trans isomers are analogs of the less common "boat" conformation of piperidine, providing novel structural possibilities for drug design. enamine.netnih.govthieme-connect.com This stereochemical control allows for the fine-tuning of a molecule's shape to enhance its pharmacological profile. thieme-connect.com

Beyond mimicking heterocycles, the broader bicyclo[3.1.1]heptane (BCHep) framework, including its aza-analogs, has been validated as a bioisostere of meta-substituted benzene rings. nih.govresearchgate.netresearchgate.netspringernature.com The bridgehead substituents on a 1,5-disubstituted 3-azabicyclo[3.1.1]heptane or a 1,3-disubstituted bicyclo[3.1.1]heptane project with a vectorial arrangement that closely mimics the 1,3-substitution pattern of a benzene ring. researchgate.netnih.govnih.gov This allows medicinal chemists to "escape from flatland" by replacing planar aromatic rings with saturated, three-dimensional scaffolds, which can improve properties like solubility and metabolic stability. acs.orgnih.govresearchgate.net

The development of synthetic routes to access these scaffolds, such as the radical-based ring-opening of [3.1.1]propellane, has been crucial for their application as benzene isosteres. researchgate.netspringernature.com The incorporation of a nitrogen atom to create 3-azabicyclo[3.1.1]heptane specifically provides a bioisostere for 3,5-disubstituted pyridine rings. nih.govresearchgate.netacs.org

The defining feature of the 3-azabicyclo[3.1.1]heptane scaffold is its rigid, bridged structure, which precisely controls the spatial orientation of substituents. thieme-connect.com This has a profound impact on molecular geometry and the "vectorization" of functional groups, which is critical for binding to biological targets. thieme-connect.com

Analysis of the bicyclo[3.1.1]heptane core, the parent structure of the aza-derivative, shows that the angle between the exit vectors of bridgehead substituents is approximately 119-120°. nih.govnih.govenamine.net This angle is nearly identical to the 120° angle between substituents on a meta-substituted benzene ring, making it an excellent geometric mimic. nih.govspringernature.comnih.gov The distance between these substituents is also comparable, ranging from 4.8 to 5.0 Å. nih.govenamine.net

The rigid framework restricts conformational freedom, which can be highly beneficial in drug design by reducing the entropic penalty upon binding to a receptor. researchgate.net Molecular structure analysis using exit vector parameters has been employed to quantify the geometric relationship between substituents on the scaffold, confirming that cis and trans isomers of 3-substituted derivatives present their functional groups in distinct spatial arrangements, mimicking chair and boat conformations of piperidines, respectively. enamine.netnih.govacs.org This precise and predictable control over 3D geometry makes the 3-azabicyclo[3.1.1]heptane scaffold a valuable tool for designing molecules with optimized pharmacological properties. thieme-connect.com

Table 2: Geometric Comparison of Scaffolds

ScaffoldParameterValue
Bicyclo[3.1.1]heptane (BCHep)Angle between exit vectors (φ)~119-120°
Distance between substituents (d)~4.8-5.0 Å
meta-Substituted BenzeneAngle between exit vectors (φ)~120°
Distance between substituents (d)~4.9-5.1 Å
3-Oxabicyclo[3.1.1]heptaneAngle between exit vectors (φ)~118-120°
Distance between substituents (d)~4.75 Å

Geometric parameters show the high similarity between the bicyclo[3.1.1]heptane scaffold and the meta-substituted benzene ring it is designed to mimic. nih.govacs.orgenamine.net

Synthesis of Complex Organic Molecules and Scaffolds for Chemical Libraries

The 3-azabicyclo[3.1.1]heptane framework is an exceptionally versatile synthetic scaffold for the construction of diverse and complex molecular libraries aimed at drug discovery. Its utility stems from the rigid bicyclic structure which provides a unique three-dimensional starting point, a concept often termed "escaping flatland" in medicinal chemistry, which seeks to move away from traditional flat, aromatic structures. The development of efficient, scalable synthetic routes has been crucial for its widespread application, enabling the preparation of various derivatives on a multigram scale. chemrxiv.orgchemrxiv.org

One prominent synthetic strategy involves the intramolecular imide formation of a suitably 1,3-functionalized cyclobutane (B1203170) derivative. chemrxiv.orgchemrxiv.org This approach has been successfully used to produce key intermediates like 1-amino-3-azabicyclo[3.1.1]heptane-2,4-dione on a scale of up to 30 grams. chemrxiv.org This key intermediate serves as a launchpad for synthesizing a variety of compounds, including monoprotected bicyclic diamines, which are highly valuable building blocks for chemical libraries. chemrxiv.orgchemrxiv.org

Furthermore, this scaffold has been employed in the synthesis of complex, biologically relevant molecules. For instance, researchers have prepared a series of bridged analogs of Thalidomide, a well-known anticancer agent and a component of proteolysis-targeting chimeras (PROTACs), demonstrating the scaffold's utility in creating sophisticated molecular architectures. chemrxiv.orgchemrxiv.org Another significant application was the incorporation of the 3-azabicyclo[3.1.1]heptane core into the structure of the antihistamine drug Rupatidine as a replacement for its pyridine ring. nih.gov This modification resulted in a dramatic improvement in the drug's physicochemical properties, showcasing the scaffold's potential as a bioisostere. nih.gov

The table below summarizes examples of complex molecules and library scaffolds synthesized using the 3-azabicyclo[3.1.1]heptane core.

Key Intermediate/Scaffold Synthetic Approach Resulting Complex Molecules/Libraries Significance Reference
1-Amino-3-azabicyclo[3.1.1]heptane-2,4-dioneIntramolecular imide formation from a cyclobutane derivativeMonoprotected bicyclic diaminesValuable building blocks for medicinal chemistry and early drug discovery programs. chemrxiv.org, chemrxiv.org
1-Amino-3-azabicyclo[3.1.1]heptane-2,4-dioneFurther derivatizationBridged analogs of ThalidomideCreation of complex PROTAC components and potential anticancer agents. chemrxiv.org, chemrxiv.org
3-Azabicyclo[3.1.1]heptane coreReduction of spirocyclic oxetanyl nitrilesRupatidine analogServed as a saturated isostere for a pyridine ring, improving physicochemical properties. nih.gov

Design of Conformationally Constrained Analogs

A key advantage of the 3-azabicyclo[3.1.1]heptane scaffold is its inherent rigidity, which is exploited in the design of conformationally constrained analogs of more flexible molecules. researchgate.net This strategy is particularly powerful in drug design, where locking a molecule into a specific, biologically active conformation can lead to enhanced potency, selectivity, and improved pharmacokinetic properties. d-nb.info

The 3-azabicyclo[3.1.1]heptane framework has been identified as a promising nonclassical isostere, or substitute, for the piperidine ring, one of the most common heterocyclic motifs in pharmaceuticals. chemrxiv.orgresearchgate.net The flexibility of a simple piperidine ring can be a drawback for optimizing interactions with a biological target. By using the bicyclic scaffold, researchers can lock the piperidine-like portion of a molecule into a specific conformation, such as a stabilized "boat" or a "distorted chair" form. researchgate.net This pre-organization of functional groups in a defined spatial orientation can significantly enhance binding affinity to target proteins.

This concept of conformational constraint is a highly successful approach in the design of peptidomimetics—molecules that mimic the structure and function of natural peptides. d-nb.info While natural peptides are often highly flexible, incorporating conformationally restricted amino acids (CRAAs) can overcome this limitation. d-nb.info Bicyclic structures, such as the 3-azabicyclo[3.1.1]heptane core, can serve as templates for such CRAAs, leading to peptidomimetics with higher stability and bioavailability. d-nb.info The design of conformationally constrained ureas as potent glucagon (B607659) receptor antagonists further illustrates the broad applicability of this principle in medicinal chemistry. nih.gov

The following table details examples of how the 3-azabicyclo[3.1.1]heptane scaffold and related structures are used to create conformationally constrained molecules.

Target Flexible Moiety Constrained Analog Scaffold Resulting Conformation Application/Advantage Reference
Piperidine3-Azabicyclo[3.1.1]heptaneStabilized boat and distorted chair formsActs as a rigid, three-dimensional isostere, potentially enhancing binding to biological targets. , researchgate.net
Pyridine3-Azabicyclo[3.1.1]heptaneSaturated, bicyclic isostereImproved physicochemical properties in drug analogs (e.g., Rupatidine). nih.gov
Flexible Peptide BackboneConformationally Restricted Amino Acids (CRAAs)Rigidified amino acid side chainDesign of peptidomimetics with enhanced stability, bioavailability, and potency. d-nb.info

Future Research Directions and Outlook for 3 Methyl 3 Azabicyclo 3.1.1 Heptan 1 Ol Research

Exploration of New Synthetic Pathways and Green Chemistry Approaches

While methods exist for constructing the 3-azabicyclo[3.1.1]heptane framework, future research will likely focus on developing more efficient, scalable, and sustainable synthetic routes. nih.govchemrxiv.org Key areas for exploration include:

Novel Cycloaddition Strategies: Expanding on known cycloaddition reactions, such as the formal [4π+2σ] cycloaddition of bicyclo[1.1.0]butanes (BCBs) with azomethine ylides, could provide direct access to highly substituted and functionalized scaffolds. acs.orgnih.gov Investigating alternative dipolarophiles and dienophiles may yield new pathways to the core structure.

C-H Activation/Functionalization: Applying modern C-H activation methodologies to simpler precursors, such as functionalized cyclobutanes or piperidines, could offer a more atom-economical approach to the bicyclic system.

Photocatalysis and Electrochemistry: These emerging synthetic tools offer mild and often novel reaction pathways. Research into photocatalytic or electrochemical intramolecular cyclizations could lead to greener and more efficient syntheses.

Green Chemistry Principles: Future synthetic development should prioritize the 12 Principles of Green Chemistry. nih.gov This includes the use of renewable feedstocks, minimizing energy consumption by exploring lower reaction temperatures, and employing safer, biodegradable solvents to reduce environmental impact. nih.govmdpi.com Flow chemistry, in particular, presents an opportunity for safer, more scalable, and sustainable production of these scaffolds. rsc.orgresearchgate.net

Development of Chiral Catalysts for Enantioselective Synthesis

The stereochemistry of 3-Methyl-3-azabicyclo[3.1.1]heptan-1-ol is critical for its potential biological applications. Therefore, the development of robust enantioselective synthetic methods is a high-priority research area.

Asymmetric Catalysis: A significant breakthrough has been the copper-catalyzed asymmetric formal [4π+2σ] cycloaddition for producing enantioenriched 3-aza-BCHeps. nih.gov Future work should focus on expanding the substrate scope and catalyst diversity for this and other transformations. Exploring catalysts based on other transition metals (e.g., iridium, rhodium) or organocatalysts could provide complementary reactivity and selectivity. chinesechemsoc.org

Chiral Ligand Design: The design and synthesis of novel chiral ligands are paramount. Ligands that can effectively control the stereochemical outcome of cycloadditions, cyclizations, or functionalization reactions will be essential for accessing specific enantiomers of this compound and its derivatives.

Kinetic Resolution: For racemic synthetic routes, developing efficient enzymatic or catalyst-based kinetic resolution processes could provide a viable pathway to obtaining enantiopure material.

Advanced Derivatization for Enhanced Scaffold Diversity

The functional groups of this compound—the tertiary amine and the secondary alcohol—serve as key handles for derivatization, allowing for the creation of diverse chemical libraries for screening.

Alcohol Functionalization: The hydroxyl group can be readily converted into a wide range of other functionalities. Future research could explore its transformation into esters, ethers, halides, or azides, which can then undergo further reactions like cross-coupling, click chemistry, or amination to attach diverse substituents.

N-Demethylation and Re-functionalization: While the N-methyl group provides a specific character, developing efficient methods for its removal would open up the nitrogen atom for the introduction of a vast array of alternative substituents, significantly expanding the accessible chemical space.

Scaffold Modification: Advanced synthetic strategies could enable the modification of the bicyclic core itself, for instance, through late-stage C-H functionalization, to introduce substituents at other positions on the cyclobutane (B1203170) or piperidine (B6355638) rings. chemrxiv.org

Integration with High-Throughput Synthesis Methodologies

To accelerate the discovery of new applications, particularly in drug discovery, the integration of synthetic routes with high-throughput (HTS) and parallel synthesis technologies is crucial.

Flow Chemistry: Continuous flow synthesis offers precise control over reaction parameters, improved safety, and the potential for automated, multi-step syntheses. rsc.org Adapting the synthesis of the 3-azabicyclo[3.1.1]heptane core and its subsequent derivatization to flow chemistry platforms would enable the rapid generation of compound libraries.

Solid-Phase Synthesis: Attaching the scaffold to a solid support would facilitate purification and allow for the use of excess reagents to drive reactions to completion, a common strategy in combinatorial chemistry. The hydroxyl group could serve as a potential attachment point.

Automated Synthesis Platforms: Utilizing robotic systems for reaction setup, monitoring, and purification can significantly increase the throughput of analog synthesis, enabling the exploration of a much broader range of chemical diversity around the core scaffold.

Deeper Computational Characterization of Structure-Reactivity Relationships

Computational chemistry provides invaluable insights into the structural and electronic properties of molecules, guiding synthetic planning and predicting molecular behavior.

Conformational Analysis: In-depth computational studies, using methods like Density Functional Theory (DFT), can elucidate the preferred conformations of this compound and its derivatives. rsc.org Understanding the conformational landscape is crucial, as it dictates how the molecule will interact with biological targets. nih.govacs.org

Reaction Mechanism Elucidation: Computational modeling can be used to study the mechanisms of key synthetic reactions, helping to optimize conditions and predict the outcomes of new transformations. rsc.org For instance, modeling the transition states in asymmetric catalytic reactions can explain the origins of enantioselectivity and guide the design of better catalysts.

Property Prediction: Quantitative Structure-Property Relationship (QSPR) models can be developed to predict key physicochemical properties such as solubility, lipophilicity (logP), and metabolic stability for virtual libraries of derivatives, helping to prioritize synthetic targets. dntb.gov.ua

Broader Application as Non-Classical Bioisosteres in Diverse Chemical Contexts

The most significant future application of the 3-azabicyclo[3.1.1]heptane scaffold is its use as a non-classical bioisostere to replace common aromatic and saturated rings in biologically active molecules. acs.orgnih.gov Its rigid, three-dimensional structure offers an escape from the "flatland" of traditional aromatic-rich drug candidates. chemrxiv.org

Piperidine and Pyridine (B92270) Mimetics: The scaffold is a promising surrogate for piperidine and pyridine rings, which are ubiquitous in pharmaceuticals. nih.govchemrxiv.org Replacing a flexible piperidine with this rigid bicyclic core can lock the molecule into a specific, potentially more active, conformation. nih.govacs.orgresearchgate.net Its substitution for a pyridine ring has been shown to dramatically improve key physicochemical properties like solubility and metabolic stability. nih.govchemrxiv.org

Meta-Substituted Benzene (B151609) Isosteres: The geometry of the 3-azabicyclo[3.1.1]heptane core mimics the vector orientation of meta-substituted benzene rings. chinesechemsoc.orgrsc.orgresearchgate.net This allows medicinal chemists to replace a flat aromatic ring with a saturated, three-dimensional scaffold, which can lead to improved solubility, reduced toxicity, and novel intellectual property.

Exploration in New Therapeutic Areas: Future research should involve systematically incorporating this scaffold into known drugs and bioactive compounds across various therapeutic areas. By replacing existing rings and evaluating the impact on activity and properties, new and improved drug candidates may be discovered.

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 3-Methyl-3-azabicyclo[3.1.1]heptan-1-ol?

The synthesis typically involves multi-step routes starting from bicyclic amine precursors. Key steps include:

  • Cyclization : Formation of the azabicyclo core using reagents like sodium hydride (NaH) in tetrahydrofuran (THF) to promote intramolecular ring closure .
  • Functionalization : Introduction of the hydroxymethyl group via nucleophilic substitution or oxidation-reduction sequences. For example, sodium borohydride (NaBH₄) may reduce ketone intermediates to alcohols .
  • Purification : Chromatographic techniques (e.g., flash chromatography) and recrystallization are critical for isolating high-purity product .

Q. How is the structural elucidation of this compound typically performed?

Structural characterization relies on:

  • NMR Spectroscopy : ¹H and ¹³C NMR data resolve the bicyclic framework and substituent positions. For example, δ ~2.32 ppm (NCH₃ singlet) and δ ~3.24 ppm (OCH₃) in related analogs confirm substitution patterns .
  • Infrared (IR) Spectroscopy : Peaks near 3300 cm⁻¹ (O-H stretch) and 1650 cm⁻¹ (C=O in intermediates) guide functional group identification .
  • X-ray Diffraction : Crystallographic analysis provides unambiguous confirmation of stereochemistry and bond angles .

Advanced Research Questions

Q. How can researchers address discrepancies in spectroscopic data during structural analysis of bicyclic amines?

Discrepancies often arise from dynamic conformational changes or solvent effects. Methodological solutions include:

  • Variable-Temperature NMR : Observing signal coalescence at elevated temperatures identifies exchange processes (e.g., ring puckering) .
  • Isotopic Labeling : Deuterated solvents or ¹⁵N-labeled analogs simplify complex splitting patterns in crowded spectra .
  • Computational Modeling : Density Functional Theory (DFT) calculations correlate experimental NMR shifts with predicted conformational minima .

Q. What strategies are effective in optimizing reaction yields for derivatives of this compound?

Yield optimization requires:

  • Solvent Screening : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity in substitution reactions, while protic solvents stabilize intermediates in reductions .
  • Catalyst Tuning : Palladium on carbon (Pd/C) improves hydrogenation efficiency, and chiral catalysts (e.g., BINOL-derived ligands) enable enantioselective syntheses .
  • Reaction Monitoring : In-situ techniques like FTIR or LC-MS track intermediate formation and guide stoichiometric adjustments .

Q. What biological targets are hypothesized for this compound based on structural analogs?

Structural analogs (e.g., 3-benzyl-6-phenyl derivatives) suggest potential interactions with:

  • GPCRs : The bicyclic scaffold mimics natural alkaloids, enabling binding to serotonin or dopamine receptors .
  • Enzymes : The hydroxyl group may participate in hydrogen bonding with catalytic sites of kinases or proteases .
  • Validation Methods : Surface Plasmon Resonance (SPR) and isothermal titration calorimetry (ITC) quantify binding affinities, while molecular docking predicts binding poses .

Data Contradiction and Mechanistic Analysis

Q. How can conflicting reactivity profiles of this compound derivatives be resolved?

Contradictions often stem from steric effects or electronic modulation. For example:

  • Steric Hindrance : Bulky substituents on the bicyclic core may block nucleophilic attack, necessitating alternative reagents (e.g., Grignard reagents over organozinc) .
  • Electronic Effects : Electron-withdrawing groups (e.g., tosyl) activate the nitrogen for substitution but deactivate adjacent carbons for electrophilic reactions .
  • Mechanistic Probes : Isotopic labeling (e.g., ¹⁸O in hydroxyl groups) or kinetic isotope effects (KIE) distinguish between SN1/SN2 pathways .

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